9-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
“9-(3-chloro-4-isopropoxy-5-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione” is a complex organic compound that belongs to the class of acridinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3-chloro-4-isopropoxy-5-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Aldol Condensation: Formation of the acridinedione core through aldol condensation reactions.
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Formation of the isopropoxy and methoxy groups through etherification reactions using appropriate alcohols and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes:
Catalyst Selection: Use of efficient and recyclable catalysts to minimize costs and environmental impact.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Implementation of advanced purification techniques like chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized acridinediones.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Medicine
Pharmacological Studies: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of “9-(3-chloro-4-isopropoxy-5-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes, inhibiting their function.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Acridinedione Derivatives: Compounds with similar acridinedione core structures.
Chloro-substituted Phenyl Compounds: Compounds with similar chloro-substituted phenyl groups.
Uniqueness
“9-(3-chloro-4-isopropoxy-5-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26ClNO4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
9-(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26ClNO4/c1-12(2)29-23-14(24)10-13(11-19(23)28-3)20-21-15(6-4-8-17(21)26)25-16-7-5-9-18(27)22(16)20/h10-12,20,25H,4-9H2,1-3H3 |
InChI Key |
NLXVJADTRJFVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)OC |
Origin of Product |
United States |
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